8,8-Difluoro-2-azabicyclo[5.1.0]octane
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Overview
Description
8,8-Difluoro-2-azabicyclo[5.1.0]octane: is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-2-azabicyclo[5.1.0]octane typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atoms into the bicyclic framework. One common method involves the reaction of a suitable azabicyclo compound with a fluorinating agent under controlled conditions to achieve the desired difluorinated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 8,8-Difluoro-2-azabicyclo[5.1.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
8,8-Difluoro-2-azabicyclo[5.1.0]octane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism by which 8,8-Difluoro-2-azabicyclo[5.1.0]octane exerts its effects is primarily related to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and the context of the application .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, but with a different ring size and configuration.
8,8-Difluoro-2-azabicyclo[4.1.0]heptane: A closely related compound with a different ring size, which can lead to variations in its chemical behavior
Uniqueness: The presence of two fluorine atoms in 8,8-Difluoro-2-azabicyclo[5.1.0]octane imparts unique chemical properties, such as increased stability and altered reactivity, making it distinct from other similar compounds. These features make it particularly valuable in applications where fluorine’s influence on molecular interactions is desired .
Properties
IUPAC Name |
8,8-difluoro-2-azabicyclo[5.1.0]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-3-1-2-4-10-6(5)7/h5-6,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWNFBKHWDGOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2C(C1)C2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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